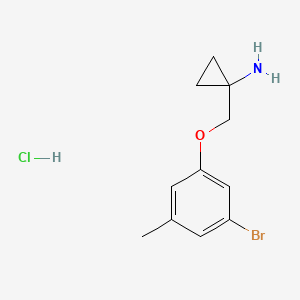

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxymethyl group attached to a cyclopropylamine backbone, forming a hydrochloride salt.

Métodos De Preparación

The synthesis of 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps, including the formation of the cyclopropylamine core and subsequent functionalization with the bromine, methyl, and phenoxymethyl groups. Specific synthetic routes and reaction conditions may vary, but common methods include:

Cyclopropylamine Formation: The cyclopropylamine core can be synthesized through the reaction of cyclopropylcarbinol with ammonia or an amine source under acidic or basic conditions.

Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Phenoxymethylation: The phenoxymethyl group can be attached through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable and cost-effective processes.

Análisis De Reacciones Químicas

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide (OH-) or amines replace the bromine atom, forming new compounds.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Aplicaciones Científicas De Investigación

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding, due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with biological receptors, leading to modulation of receptor activity and downstream signaling pathways.

Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic processes and biochemical reactions.

Cellular Pathways: Influence on cellular pathways, potentially altering gene expression, protein synthesis, and cellular functions.

The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride can be compared with other similar compounds, such as:

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine acetate: Another salt form with distinct chemical and physical characteristics.

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine sulfate: A sulfate salt variant with potential differences in biological activity and stability.

The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which may confer unique properties and advantages in various applications.

Actividad Biológica

1-(3-Bromo-5-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, interactions, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a cyclopropylamine core with a phenoxymethyl group and bromine and methyl substitutions. Its molecular formula is C11H14BrClN with a molecular weight of approximately 265.6 g/mol. The presence of the bromine atom enhances lipophilicity, which can influence its biological activity.

This compound has been identified as a potential inhibitor of semicarbazide-sensitive amine oxidase (SSAO). This enzyme plays a crucial role in the oxidative deamination of primary amines, which is significant in various physiological processes including:

- Inflammation

- Vascular regulation

- Metabolic disorders

Inhibition of SSAO may provide therapeutic benefits in conditions such as hypertension and diabetes by modulating the levels of biogenic amines and reducing oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on SSAO activity. The binding affinity to SSAO was evaluated using various biochemical assays, revealing IC50 values that indicate effective inhibition at micromolar concentrations.

In Vivo Studies

Preclinical studies involving animal models have shown that administration of this compound leads to:

- Reduced blood pressure in hypertensive models.

- Decreased blood glucose levels in diabetic models.

These findings suggest that the compound may have potential as an antihypertensive and antidiabetic agent.

Case Studies

- Hypertension Model : A study conducted on spontaneously hypertensive rats treated with varying doses of the compound showed a dose-dependent reduction in systolic blood pressure, correlating with increased SSAO inhibition.

- Diabetes Model : In diabetic mice, treatment with this compound resulted in significant reductions in fasting blood glucose levels compared to control groups, indicating potential antidiabetic properties.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | SSAO Inhibition (IC50) | Therapeutic Potential |

|---|---|---|---|

| This compound | Bromine and methyl substitutions | Low µM range | Antihypertensive, Antidiabetic |

| 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride | No bromine substitution | Moderate µM range | Anti-inflammatory |

| 1-(1-phenylethyl)-cyclopropan-1-amine hydrochloride | Phenylethyl group | High µM range | Limited |

Propiedades

IUPAC Name |

1-[(3-bromo-5-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-8-4-9(12)6-10(5-8)14-7-11(13)2-3-11;/h4-6H,2-3,7,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWRKMPJONSGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OCC2(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.